molecular formula C11H16O3 B3028114 (R)-1-(3,4-dimethoxyphenyl)propan-2-ol CAS No. 161121-03-5

(R)-1-(3,4-dimethoxyphenyl)propan-2-ol

Cat. No.: B3028114
CAS No.: 161121-03-5
M. Wt: 196.24
InChI Key: KWJDGWGMDAQESJ-MRVPVSSYSA-N
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Description

®-1-(3,4-dimethoxyphenyl)propan-2-ol is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is notable for its aromatic ring substituted with two methoxy groups and a hydroxyl group on the propan-2-ol chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4-dimethoxyphenyl)propan-2-ol typically involves the reduction of ®-1-(3,4-dimethoxyphenyl)propan-2-one. This reduction can be achieved using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of ®-1-(3,4-dimethoxyphenyl)propan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst to ensure the desired enantiomer is obtained. This method is preferred for large-scale synthesis due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4-dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as hydrobromic acid (HBr) can be used to replace methoxy groups with bromine atoms.

Major Products Formed

    Oxidation: ®-1-(3,4-dimethoxyphenyl)propan-2-one.

    Reduction: ®-1-(3,4-dimethoxyphenyl)propane.

    Substitution: ®-1-(3,4-dibromophenyl)propan-2-ol.

Scientific Research Applications

®-1-(3,4-dimethoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3,4-dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3,4-dimethoxyphenyl)propan-2-one
  • ®-1-(3,4-dimethoxyphenyl)propane
  • ®-1-(3,4-dibromophenyl)propan-2-ol

Uniqueness

®-1-(3,4-dimethoxyphenyl)propan-2-ol is unique due to its chiral center, which imparts optical activity and influences its interactions with biological systems

Properties

IUPAC Name

(2R)-1-(3,4-dimethoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJDGWGMDAQESJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692848
Record name (2R)-1-(3,4-Dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161121-03-5
Record name (2R)-1-(3,4-Dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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